SiR-PEG3-TCO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

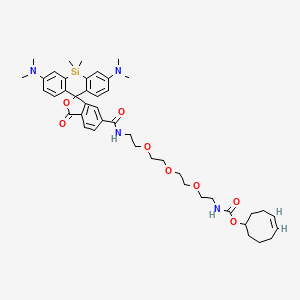

C44H58N4O8Si |

|---|---|

Molecular Weight |

799.0 g/mol |

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C44H58N4O8Si/c1-47(2)32-15-18-36-39(29-32)57(5,6)40-30-33(48(3)4)16-19-37(40)44(36)38-28-31(14-17-35(38)42(50)56-44)41(49)45-20-22-52-24-26-54-27-25-53-23-21-46-43(51)55-34-12-10-8-7-9-11-13-34/h7-8,14-19,28-30,34H,9-13,20-27H2,1-6H3,(H,45,49)(H,46,51)/b8-7+ |

InChI Key |

ASYAHYYZMXOOKT-BQYQJAHWSA-N |

Isomeric SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCNC(=O)OC6CCC/C=C/CC6)C(=O)O3 |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCNC(=O)OC6CCCC=CCC6)C(=O)O3 |

Origin of Product |

United States |

Methodological Approaches to Modifying Probe Diffusion and Permeability

The ability of a fluorescent probe to efficiently enter living cells and diffuse through the crowded intracellular environment to reach its target is paramount for successful imaging. The molecular architecture of SiR-PEG3-TCO is deliberately engineered to optimize these transport properties through the synergistic interplay of its constituent parts.

The Silicon-Rhodamine (SiR) Core: The SiR fluorophore itself is a key determinant of membrane permeability. In aqueous solution, SiR exists in equilibrium between a non-fluorescent, charge-neutral spirocyclic form and a fluorescent, zwitterionic open form. The spirocyclic lactone is significantly more lipophilic and membrane-permeable, allowing it to passively diffuse across the lipid bilayer of the cell membrane. This "pro-fluorophore" characteristic is a critical design feature, enabling cellular entry without the need for active transport mechanisms. Once inside the cell, the equilibrium can shift, and upon binding to its target, the probe is locked into its fluorescent open state.

Enhanced Aqueous Solubility: The PEG linker significantly improves the solubility of the entire construct in aqueous buffers used for cell culture. This prevents aggregation of the probe in the extracellular medium, ensuring a higher concentration of monomeric, active probe is available for cellular uptake.

Balanced Hydrophilicity-Lipophilicity: The PEG linker provides a hydrophilic character that counterbalances the hydrophobicity of the SiR and TCO groups. This balance is critical for preventing the probe from becoming irreversibly sequestered within lipid membranes during transit, thereby facilitating its diffusion through the aqueous cytoplasm. The length of the linker (three ethylene (B1197577) glycol units) is a deliberate choice, providing sufficient hydrophilicity without dramatically increasing the hydrodynamic radius, which could otherwise impede diffusion.

Table 1: Component Analysis of this compound and its Role in Permeability and Diffusion You can click on a row to highlight it.

| Component | Key Chemical Nature | Primary Role in Diffusion & Permeability |

|---|---|---|

| Silicon-rhodamine (SiR) | Lipophilic (in spirocyclic form) | Facilitates passive diffusion across the cell membrane via its charge-neutral state. |

| PEG3 Linker | Hydrophilic, flexible | Increases aqueous solubility, prevents aggregation, and balances overall lipophilicity to avoid membrane sequestration, aiding cytoplasmic diffusion. |

| trans-Cyclooctene (TCO) | Hydrophobic, strained ring | Contributes to the overall lipophilicity of the probe, assisting in the initial membrane crossing. |

Strategies for Reducing Non Specific Interactions Through Design Modifications

A major challenge in fluorescence imaging is the non-specific binding of probes to unintended cellular components, which results in high background signal and low signal-to-noise ratio. The design of SiR-PEG3-TCO incorporates multiple strategies to minimize these off-target interactions.

PEGylation as a Shield: The most direct strategy implemented in this compound to combat non-specific binding is the inclusion of the PEG3 linker. This is a widely validated approach in bioconjugation. The flexible, hydrophilic PEG chain creates a hydration shell around the probe. This layer of associated water molecules acts as a physical and energetic barrier, sterically hindering the hydrophobic SiR core from making adventitious contacts with cellular surfaces, proteins, and lipids. This "shielding" effect is highly effective at reducing background fluorescence caused by non-specific adsorption.

Fluorogenicity of the SiR Core: The environment-sensitive fluorescence of the SiR core is another key design element. As mentioned, the probe is largely non-fluorescent in its spirocyclic form. Covalent attachment to a target via the TCO-tetrazine reaction locks the fluorophore in its highly fluorescent open conformation. This means that even if some non-specifically bound probe exists within the cell, it is less likely to be in the fluorescent state, thus contributing minimally to the background signal. This property ensures that fluorescence is predominantly generated only from specifically labeled targets.

Bioorthogonal Reaction Kinetics and Specificity: The choice of the TCO-tetrazine ligation is itself a strategy to reduce background. The iEDDA reaction between TCO and tetrazine is characterized by exceptionally fast reaction kinetics (with second-order rate constants often >10³ M⁻¹s⁻¹) and high specificity. The probe reacts rapidly and selectively with its tetrazine-labeled target. This swift and specific covalent capture minimizes the temporal window during which the free probe is available to engage in lower-affinity, non-specific interactions. Once covalently bound, the probe is permanently localized to the target of interest.

The combination of these three features—PEG shielding, fluorogenicity, and a rapid, specific bioorthogonal reaction—results in a probe with a significantly improved signal-to-noise ratio compared to probes lacking these design modifications.

Table 2: Comparative Analysis of Probe Designs for Reducing Non-Specific Binding This table presents a conceptual comparison based on established chemical principles.

| Probe Construct (Conceptual) | Key Structural Feature | Primary Mechanism for Background Reduction | Relative Background Signal (Qualitative) |

|---|---|---|---|

| SiR-TCO (No Linker) | Direct conjugation of hydrophobic moieties | Fluorogenicity of SiR core | High |

| SiR-Alkyl-TCO | Hydrophobic alkyl linker | Fluorogenicity of SiR core; potential increase in non-specific hydrophobic interactions | High to Very High |

| This compound | Hydrophilic PEG3 linker | PEG hydration shield, SiR fluorogenicity, and rapid bioorthogonal kinetics | Low |

| SiR-PEG12-TCO | Long hydrophilic PEG12 linker | Enhanced PEG hydration shield; however, may increase size and alter diffusion | Very Low |

Molecular Mechanism of Action and Bioorthogonal Reactivity of Sir Peg3 Tco

Photophysical Activation Mechanisms of the SiR Fluorophore in Diverse Cellular Environments

The fluorescence of the SiR dye is not constant but is dynamically modulated by its local environment, a property known as fluorogenicity. rsc.org This characteristic is crucial for achieving high signal-to-noise ratios in imaging experiments, as it allows the probe to be "dark" until it interacts with its intended target. lubio.ch

The primary mechanism for the environment-dependent fluorescence of SiR dyes is an equilibrium between two distinct structural states: a non-fluorescent, hydrophobic spirolactone (OFF-state) and a fluorescent, hydrophilic zwitterion (ON-state). biorxiv.orgrsc.org In aqueous media or non-polar environments, the equilibrium favors the closed spirolactone form, which is colorless and non-fluorescent. biorxiv.orgacs.org This hydrophobicity of the OFF-state facilitates cell permeability. lubio.ch

When the SiR probe binds to a polar surface, such as a target protein, the equilibrium shifts towards the open, zwitterionic form. rsc.orgbiorxiv.org This change is driven by the more favorable interactions of the polar environment with the charged zwitterionic structure. The open form possesses the extended π-conjugated system characteristic of rhodamine dyes, resulting in strong light absorption and intense fluorescence emission in the near-infrared spectrum. nih.gov The degree of this fluorescence enhancement is dependent on the equilibrium constant (KL–Z) between the lactone and zwitterion, which can be tuned through chemical modifications to the dye scaffold. acs.org The PEG linker in SiR-PEG3-TCO can also contribute to this process by increasing the probe's water solubility, which helps prevent aggregation and favors the fluorescent open form. biorxiv.org

Table 1: Environment-Dependent Photophysical Properties of SiR-based Probes This interactive table summarizes how the local environment affects the fluorescence of SiR dyes, based on the equilibrium between the spirolactone and zwitterionic forms.

| Environment | Dominant Form | Fluorescence State | Key Characteristics | Reference |

| Aqueous Buffer (e.g., PBS) | Spirolactone | OFF (Quenched) | Low absorbance and emission; prone to aggregation. | biorxiv.org |

| Non-polar/Hydrophobic | Spirolactone | OFF (Quenched) | The closed, non-fluorescent form is favored. | rsc.orgacs.org |

| Polar (e.g., Protein Surface) | Zwitterion | ON (Fluorescent) | Equilibrium shifts to the open, fluorescent form upon binding. | rsc.orgbiorxiv.org |

| Presence of SDS Surfactant | Zwitterion | ON (Fluorescent) | Aggregation is inhibited, pushing equilibrium to the open form. | biorxiv.org |

Inside a cell, the fluorescence of this compound is influenced by a complex interplay of interactions. Unbound probes circulating in the cytoplasm or non-specifically associated with hydrophobic structures like lipid droplets tend to remain in the quenched, spirolactone form. rsc.orgacs.org This intrinsic property minimizes background fluorescence from non-target-bound probes.

Dequenching, or fluorescence activation, occurs when the probe localizes to its intended target. For instance, if this compound is used to label a protein that has been pre-functionalized with a tetrazine, the subsequent bioorthogonal reaction and the polar microenvironment of the protein surface will stabilize the open, highly fluorescent zwitterionic state. rsc.org

However, the intracellular performance of SiR probes can be compromised by cellular machinery. A significant challenge is the active efflux of the probes out of the cell by plasma membrane pumps, such as those involved in multidrug resistance. biorxiv.org This can lead to poor or inconsistent staining in certain cell types. Another factor is the potential for the probe to accumulate in organelles like lysosomes, which can contribute to background signal. lubio.ch The specific design of the probe, including the properties of the linker and attached ligand, can influence its susceptibility to these intracellular processes. biorxiv.org

Mechanisms of Environment-Dependent Fluorescence Enhancement in SiR Dyes

Kinetics and Thermodynamics of the Inverse Electron-Demand Diels-Alder Reaction with TCO

The TCO moiety of this compound participates in one of the fastest and most selective bioorthogonal reactions currently known: the inverse electron-demand Diels-Alder (iEDDA) reaction with a 1,2,4,5-tetrazine (B1199680) counterpart. rsc.orginterchim.fr This reaction is classified as "click chemistry" due to its high efficiency, selectivity, and biocompatibility, proceeding rapidly under physiological conditions without the need for a toxic catalyst. broadpharm.comiris-biotech.de

The reaction proceeds through a [4+2] cycloaddition, where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO acts as the dienophile. nih.gov This is the reverse of the electronic demand in a standard Diels-Alder reaction. wikipedia.org The initial cycloaddition forms an unstable, six-membered dihydropyridazine (B8628806) intermediate. broadpharm.com This intermediate then rapidly undergoes an irreversible retro-Diels-Alder reaction, eliminating a molecule of nitrogen gas (N₂) to yield a stable, fluorescently-tagged dihydropyridazine product. broadpharm.comnih.gov The release of N₂ gas makes the reaction irreversible and provides a strong thermodynamic driving force. broadpharm.com

The kinetics of the iEDDA reaction are exceptionally fast, with second-order rate constants (k₂) that can reach up to 10⁶ M⁻¹s⁻¹, allowing for efficient labeling even at low micromolar concentrations typical in biological systems. broadpharm.comacs.org Several factors modulate this high reactivity:

Ring Strain: The high degree of ring strain in the TCO molecule is a primary contributor to its rapid reaction rate. rsc.orgfrontiersin.org This strain raises the energy of the highest occupied molecular orbital (HOMO) of the dienophile, reducing the energy gap to the lowest unoccupied molecular orbital (LUMO) of the tetrazine diene. rsc.orgnih.gov

Electronics: The reaction rate is accelerated by electron-withdrawing substituents on the tetrazine ring, which lower its LUMO energy. rsc.orgnih.gov Conversely, electron-donating groups on the dienophile increase the rate. nih.gov However, highly reactive tetrazines with strong electron-withdrawing groups may have lower stability in aqueous media. rsc.org

Steric Effects: Steric hindrance around the reactive moieties on either the TCO or the tetrazine can decrease the reaction rate. nih.gov For instance, monosubstituted tetrazines often react faster than their disubstituted counterparts. rsc.org

Solvent and pH: The reaction is compatible with a wide range of pH values (typically 6-9) and is accelerated in protic, aqueous solvents, making it ideal for use in biological media. broadpharm.comrsc.org

Table 2: Selected Reaction Kinetics of TCO and Tetrazine Derivatives This interactive table presents representative second-order rate constants for the iEDDA reaction, highlighting the influence of different chemical structures on reaction speed.

| Dienophile | Diene | k₂ (M⁻¹s⁻¹) | Conditions | Reference |

| TCO | 3,6-di-(2-pyridyl)-s-tetrazine (Py₂Tz) | ~2000 | 9:1 MeOH/H₂O | researchgate.net |

| TCO | 3-methyl-6-phenyl-1,2,4,5-tetrazine | ~1000 | Aqueous Media | iris-biotech.de |

| TCO | H-Tz (unsubstituted tetrazine) | up to 30,000 | Aqueous Media | iris-biotech.de |

| TCO-OH | Tetrazine (Tz) | 210 | PBS, pH 7.4, 37°C | nih.gov |

A defining feature of the TCO-tetrazine ligation is its remarkable selectivity. The TCO group is exceptionally stable in biological systems and does not react with endogenous functional groups like amines, thiols, or carboxylates. broadpharm.comnih.gov This high degree of chemoselectivity ensures that the labeling reaction is specific to the intended tetrazine-tagged target, minimizing off-target effects. rsc.org

Furthermore, the TCO-tetrazine reaction is mutually orthogonal to other major bioorthogonal reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.orgnih.gov This orthogonality allows for the simultaneous and selective labeling of multiple distinct molecular targets within the same complex biological system. nih.gov For example, one cellular component could be labeled using a TCO-tetrazine pair, while another is independently labeled with a cyclooctyne-azide pair, without cross-reactivity between the reagents. escholarship.orgnih.gov This capability is a powerful tool for multiplexed imaging and systems biology studies.

Advanced Research Applications in Molecular and Cellular Biology

Live-Cell Imaging Methodologies Utilizing SiR-PEG3-TCO

The superior photophysical properties of this compound make it an exceptional reagent for various live-cell imaging applications, especially those requiring long-term observation and high resolution. researchgate.netresearchgate.net Its utility is frequently demonstrated in systems that pair its bioorthogonal reactivity with specific protein-targeting strategies. worldscientific.comworldscientific.com

The ability to track the movement and localization of proteins in real-time is fundamental to understanding their function. nih.gov this compound, when used in conjunction with bioorthogonal linkers, provides a robust method for the spatiotemporal tracking of proteins within living cells. worldscientific.com A common strategy involves genetically fusing a protein of interest to a self-labeling tag, such as HaloTag, and then introducing a cell-permeable linker molecule that binds to the tag and presents a bioorthogonal handle for the fluorescent probe. worldscientific.com

In one exemplary system, microtubules were visualized in living COS-7 cells by expressing tubulin fused to a HaloTag. researchgate.net These cells were then treated with chloroalkane-tetrazine (CA-Tz), a small molecule linker that specifically binds to the HaloTag and displays a tetrazine group. worldscientific.comworldscientific.com Subsequent addition of this compound resulted in an efficient iEDDA reaction, covalently labeling the microtubules with the SiR fluorophore. worldscientific.comworldscientific.com This approach yielded high-quality images with low non-specific background signals. worldscientific.comworldscientific.comresearchgate.net

A key advantage of this method is the enhanced photostability of the SiR dye compared to genetically encoded fluorescent proteins like mEmerald. worldscientific.comresearchgate.net In comparative studies using total internal reflection fluorescence (TIRF) imaging, microtubules labeled with the CA-Tz/SiR-PEG3-TCO system demonstrated significantly greater resistance to photobleaching, making the probe suitable for long-term imaging experiments that track dynamic processes over extended periods. researchgate.netresearchgate.net This stability is crucial for advanced imaging techniques such as super-resolution optical fluctuation imaging (SOFI), where the SiR-labeled structures show high image retention compared to their fluorescent protein counterparts. worldscientific.comresearchgate.net

| Parameter | CA-Tz with this compound | mEmerald |

| Targeting Method | HaloTag with bioorthogonal linker | Genetic fusion |

| Signal Quality | Superior intracellular labeling, low nonspecific signals worldscientific.comworldscientific.com | Genetically encoded signal |

| Photostability | Superior photostability suitable for long-term imaging researchgate.netresearchgate.net | Lower photostability under identical conditions researchgate.netresearchgate.net |

| Super-Resolution | High structure retention for SOFI worldscientific.comresearchgate.net | Lower structure retention for SOFI worldscientific.com |

The dynamic nature of cellular organelles and their communication through contact sites are critical for cellular homeostasis. asianscientist.comutsouthwestern.edunih.gov Visualizing these processes requires probes that can specifically label organelles and are bright and stable enough for long-term, high-resolution imaging. nih.gov The this compound labeling system is well-suited for these applications, enabling the detailed study of the dynamics of structures like the endoplasmic reticulum, mitochondria, and the plasma membrane. nih.gov

The same methodology used to track microtubules can be applied to visualize the dynamics of the entire cytoskeleton, offering insights into processes like cell division and migration. researchgate.net Beyond the cytoskeleton, the TCO-tetrazine ligation can be adapted to visualize other organelles. By designing TCO-functionalized probes that accumulate in specific organelles, such as the mitochondria or lysosomes, subsequent labeling with a tetrazine-SiR dye allows for their dynamic movements and interactions to be tracked. rsc.orgnih.gov This has been demonstrated by using TCO-linked probes to generate fluorescent signals directly within endosomes to study their motility. nih.gov

Investigating inter-organelle communication, which often occurs at specialized membrane contact sites, is a key area of research. asianscientist.comutsouthwestern.edu For example, the interface between the endoplasmic reticulum and mitochondria is crucial for lipid metabolism and calcium signaling. snf.ch The high specificity and spatiotemporal control offered by this compound labeling could allow researchers to label proteins that reside at these contact sites, enabling precise visualization of how these communication hubs are formed and regulated. asianscientist.comutsouthwestern.edu

Single-particle tracking (SPT) is a powerful technique for studying these dynamics, but it requires bright and highly photostable fluorophores to follow individual molecules over time. This compound is an ideal candidate for such studies. By tagging a membrane receptor of interest with a bioorthogonal handle (e.g., via HaloTag or genetic code expansion), it can be specifically labeled with this compound. Researchers can then use high-resolution microscopy to track the movement of individual receptor molecules, calculating diffusion coefficients and mapping areas of confinement. frontiersin.org This allows for the quantification of receptor-scaffold interactions and the study of how these dynamics are modulated by cellular activity or pathological conditions. frontiersin.orgnih.gov

Visualization of Organelle Dynamics and Inter-Organelle Communication

Targeted Protein Labeling Strategies and Their Biological Implications

The specific attachment of a probe to a protein of interest is a prerequisite for meaningful imaging experiments. researchgate.net Bioorthogonal chemistry, featuring pairs like TCO and tetrazine, has expanded the toolkit for targeted protein labeling, allowing for the use of synthetic dyes with superior photophysical properties. researchgate.net this compound is a key reagent in these advanced strategies. worldscientific.comworldscientific.com

Two primary strategies have emerged for the site-specific labeling of proteins in live cells using the this compound system.

The first strategy relies on self-labeling protein tags, with the HaloTag being a prominent example. worldscientific.com In this method, the protein of interest is genetically fused to the HaloTag enzyme. worldscientific.com A chloroalkane linker modified with a tetrazine group (CA-Tz) is then added to the cells. worldscientific.com This linker is cell-permeable and forms a covalent bond with the HaloTag, effectively decorating the target protein with a tetrazine handle. worldscientific.comworldscientific.com The subsequent addition of this compound leads to a rapid and specific iEDDA reaction, labeling the protein with the SiR fluorophore. worldscientific.comworldscientific.com This two-step approach offers high specificity and has been successfully used to label various subcellular structures. worldscientific.comresearchgate.net

The second, more direct strategy involves genetic code expansion. researchgate.net This technique allows for the co-translational incorporation of an unnatural amino acid (UAA) containing a TCO group directly into the polypeptide chain of a target protein at a specific site defined by a stop codon (e.g., TAG). researchgate.net For instance, a TCO-containing lysine (B10760008) derivative (TCO*A-Lys) can be incorporated. researchgate.net This places the TCO reactive group directly onto the protein of interest. The target protein can then be visualized by adding a cell-permeable, tetrazine-functionalized dye, such as SiR-tetrazine, which reacts directly with the incorporated TCO group. researchgate.net This method provides highly precise, site-specific labeling with minimal modification to the target protein. researchgate.net

| Feature | HaloTag with Linker Strategy | Genetic Code Expansion Strategy |

| Protein Modification | Fusion with ~33 kDa HaloTag protein worldscientific.com | Incorporation of a single unnatural amino acid researchgate.net |

| Labeling Steps | Two-step: 1. Linker (e.g., CA-Tz) addition 2. Dye (e.g., this compound) addition worldscientific.com | One-step: Addition of tetrazine-dye to cells expressing the modified protein researchgate.net |

| Reactive Partner on Protein | Tetrazine (from linker) worldscientific.com | TCO (from unnatural amino acid) researchgate.net |

| Probe Used | TCO-functionalized dye (e.g., this compound) worldscientific.com | Tetrazine-functionalized dye (e.g., SiR-tz) researchgate.net |

| Key Advantage | Robust and widely used system worldscientific.com | Highly site-specific, minimal protein perturbation researchgate.net |

Understanding the lifecycle of a protein—from its synthesis to its trafficking and eventual degradation—is crucial for cell biology. Labeling strategies using this compound can be adapted to perform pulse-chase experiments to study these dynamic processes. For example, the trafficking and turnover of proteins, such as the Plasmodium protein UIS4, can be investigated with unparalleled spatiotemporal resolution using the HaloTag system combined with optimized probes. researchgate.net

In a typical pulse-chase experiment, a researcher could first label the entire population of a HaloTag-fused protein with the CA-Tz/SiR-PEG3-TCO system. After a period of time, during which new proteins are synthesized, a second, spectrally distinct fluorophore could be used to label the newly synthesized population. This dual-labeling approach allows for the direct visualization and quantification of protein turnover rates and the tracking of protein trafficking pathways through different cellular compartments. The high photostability and brightness of the SiR dye are particularly advantageous for these experiments, as they allow for the tracking of older protein populations over long periods without significant signal loss. researchgate.net

Elucidation of Protein-Protein Interactions and Complex Formation

Understanding the intricate network of protein-protein interactions (PPIs) is fundamental to deciphering cellular function. wikipedia.org this compound, used in a two-step labeling strategy, provides a robust method for visualizing these interactions in living cells. This approach typically involves genetically tagging a protein of interest (POI) with a self-labeling protein tag, such as HaloTag. worldscientific.comworldscientific.comresearchgate.net This tag can then be covalently modified with a small molecule linker carrying a tetrazine group (e.g., chloroalkane-tetrazine or CA-Tz). researchgate.networldscientific.com

The subsequent addition of this compound results in a rapid and specific iEDDA reaction, fluorescently labeling the POI. researchgate.networldscientific.com By labeling a potential interacting partner with a different colored fluorophore, researchers can use multi-color super-resolution microscopy to observe co-localization, track the dynamics of complex formation, and analyze the stoichiometry of protein assemblies in real-time. The superior photostability and brightness of SiR dyes compared to fluorescent proteins like mEmerald are particularly advantageous for long-term imaging required to capture transient or dynamic interactions. worldscientific.comresearchgate.net This method offers high-quality labeling with low nonspecific background signals, which is crucial for distinguishing true interactions from random molecular encounters. worldscientific.comresearchgate.netresearcher.life

Table 1: Performance Comparison of this compound Labeling vs. Fluorescent Proteins

| Feature | This compound with CA-Tz Linker | Green Fluorescent Protein (mEmerald) | Reference(s) |

|---|---|---|---|

| Labeling Quality | Superior intracellular labeling with low nonspecific signals | Variable expression levels can lead to artifacts | worldscientific.comworldscientific.comresearchgate.net |

| Background Noise | Low background noise | Can have diffuse cytosolic signal | worldscientific.com |

| Photostability | High; ~50% intensity remains after 40s of irradiation | Low; nearly complete bleaching after 40s of irradiation | worldscientific.com |

| Imaging Suitability | Excellent for long-term and super-resolution imaging (SOFI) | Prone to photobleaching during long-term acquisition | worldscientific.comresearchgate.net |

| Signal Retention (SOFI) | High structure retention in fourth-order SOFI images | Lower image retention compared to SiR dyes | worldscientific.comresearchgate.net |

Nucleic Acid Probing and Genomic Context Elucidation

Visualizing nucleic acids and their dynamic organization within the nucleus is key to understanding gene regulation and genome architecture. This compound and its tetrazine-functionalized counterparts provide versatile tools for these investigations.

A powerful strategy for labeling newly synthesized DNA involves the metabolic incorporation of modified nucleosides. nih.gov Researchers have designed 2'-deoxyribonucleoside triphosphates (dNTPs) functionalized with a TCO group, often through a PEG linker to enhance reactivity. nih.govresearchgate.net These modified dNTPs can be introduced into living cells and are incorporated into DNA during the S-phase of the cell cycle by cellular polymerases. nih.govresearchgate.net

Once the TCO moiety is integrated into the genomic DNA, it can be specifically targeted with a cell-permeable tetrazine-conjugated SiR dye. This two-step approach allows for the precise visualization of DNA replication sites (replication foci) and enables pulse-chase experiments to track the fate of newly synthesized DNA over time. nih.gov Studies have shown that a longer linker, such as PEG3, between the nucleobase and the TCO group is crucial for efficient labeling, likely by reducing steric hindrance. nih.govresearchgate.net A similar principle can be applied to RNA labeling by using modified ribonucleoside triphosphates or by employing aptamer-based systems where an RNA aptamer binds a specific protein that is then labeled using the this compound system. worldscientific.com

Table 2: Bioorthogonal Strategy for Live-Cell DNA Labeling

| Step | Procedure | Key Components | Purpose | Reference(s) |

|---|---|---|---|---|

| 1. Metabolic Incorporation | Cells are incubated with a modified deoxyribonucleoside triphosphate. | dNTP-PEG3-TCO | The TCO-modified nucleotide is integrated into newly synthesized DNA during replication. | nih.govresearchgate.net |

| 2. Bioorthogonal Ligation | Cells are treated with a cell-permeable, fluorogenic tetrazine dye. | SiR-Tetrazine | The tetrazine dye reacts specifically with the TCO-labeled DNA via an iEDDA click reaction. | nih.govresearchgate.net |

| 3. Visualization | Labeled DNA is imaged using fluorescence microscopy. | SiR-labeled DNA foci | Allows for the visualization of DNA synthesis, replication sites, and cell cycle progression in living cells. | nih.gov |

The structure and dynamics of chromatin play a critical role in regulating gene expression and cellular function. uni-muenchen.de Labeling DNA with SiR-based probes enables the high-resolution tracking of chromatin mobility and organizational changes, for instance, during cellular differentiation. researchgate.net

By using the metabolic labeling techniques described above, specific chromatin domains can be fluorescently tagged. Advanced imaging techniques, such as Stimulated Emission Depletion (STED) microscopy, can then be employed to visualize chromatin organization at super-resolution. researchgate.net This allows researchers to quantify chromatin compaction, accessibility, and the movement of specific genomic loci in living cells. For example, studies have revealed that chromatin mobility decreases during neuronal differentiation, indicating a more constrained and compacted structure. researchgate.net The use of photostable SiR dyes is essential for such studies, which require long-term tracking to generate meaningful data on chromatin dynamics. researchgate.net

Strategies for Labeling DNA and RNA in Live Cells

Subcellular Organelle Visualization and Dynamic Processes Tracking

This compound is instrumental in visualizing the structure and function of specific organelles and tracking their roles in dynamic cellular processes.

Targeting this compound to specific organelles is achieved by directing its tetrazine-functionalized reaction partner to the desired location. researchgate.net This can be accomplished through several strategies. One common method is to fuse a self-labeling tag (e.g., HaloTag) to a protein that is known to localize to a specific organelle. researchgate.net For instance, fusing the tag to the lysosome-associated membrane protein 1 (Lamp1) or a mitochondrial targeting sequence allows for the selective labeling of lysosomes or mitochondria, respectively. researchgate.net Another approach utilizes small molecules or peptides that inherently accumulate in certain organelles due to their physicochemical properties, such as high positive charge for mitochondrial targeting. nih.govmdpi.commdpi.com

Table 3: Examples of Organelle Targeting Strategies

| Organelle | Targeting Strategy | Mechanism | Reference(s) |

|---|---|---|---|

| Mitochondria | Genetic Tagging (e.g., Mito-DsRed fusion with HaloTag) | A protein tag is fused to a mitochondrial localization signal, followed by labeling with Tz-linker and this compound. | researchgate.net |

| Small Molecule Accumulation | Lipophilic cations or specifically designed probes accumulate in mitochondria due to the high negative membrane potential. These probes can carry a tetrazine handle for reaction with this compound. | mdpi.commdpi.comrsc.org | |

| Endoplasmic Reticulum (ER) | Genetic Tagging (e.g., ERcb5TM fusion with HaloTag) | A protein tag is fused to an ER-resident protein, enabling targeted labeling of the ER network. | researchgate.netmdpi.com |

| Lysosomes | Genetic Tagging (e.g., Lamp1 fusion with HaloTag) | A protein tag is fused to a lysosomal protein for specific labeling. | researchgate.net |

| Small Molecule Accumulation (e.g., weak bases) | Probes with basic amine groups become protonated and trapped within the acidic environment of lysosomes. | mdpi.com |

Autophagy and endocytosis are fundamental cellular processes involving the transport and degradation of cellular components within vesicles. bmbreports.orgthermofisher.com this compound can be used to label proteins that are key markers for these pathways, allowing for dynamic tracking.

For autophagy analysis, a protein like LC3, which is recruited to autophagosome membranes, can be tagged and labeled. bmbreports.org Researchers can then visualize the formation of autophagosomes and their subsequent fusion with lysosomes to form autolysosomes. The high photostability of SiR dyes allows for the extended time-lapse imaging needed to monitor the entire autophagy flux. worldscientific.com

Similarly, for studying endocytosis, a cell-surface receptor can be tagged and labeled with this compound. thermofisher.com The internalization of the receptor and its trafficking through the endocytic pathway—from early endosomes to late endosomes and finally to lysosomes for degradation—can be visualized in real-time. thermofisher.comdojindo.com This provides critical insights into receptor regulation, signaling, and nutrient uptake.

Specific Targeting of Mitochondria, Endoplasmic Reticulum, and Lysosomes

Super-Resolution Microscopy Techniques Enabled by this compound

The advent of super-resolution microscopy (SRM) has broken the diffraction barrier of light, enabling the visualization of subcellular structures with unprecedented detail. The efficacy of these techniques is highly dependent on the photophysical properties of the fluorescent probes used. This compound, a compound featuring a silicon-rhodamine (SiR) core, exhibits high brightness, photostability, and far-red fluorescence, making it an excellent candidate for various SRM modalities. researchgate.netcytoskeleton.com Its trans-cyclooctene (B1233481) (TCO) group allows for specific, covalent attachment to tetrazine-modified targets via bioorthogonal click chemistry, ensuring precise localization of the fluorophore. worldscientific.comnih.gov

Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM)

Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) are super-resolution techniques that achieve nanometer-scale resolution by temporally separating the fluorescence of individual molecules. uni-muenchen.deabbelight.com These methods rely on the stochastic activation and subsequent localization of single fluorophores over thousands of frames to reconstruct a high-resolution image. uni-muenchen.de The key difference between the two often lies in the type of probe used, with STORM typically employing photoswitchable organic dyes and PALM using photoactivatable fluorescent proteins. uni-muenchen.deabberior.rocks

The silicon-rhodamine (SiR) fluorophore, the core of this compound, is well-suited for these techniques. Certain SiR derivatives have been engineered to exhibit spontaneous "blinking"—a reversible transition between a fluorescent ON state and a dark OFF state—which is a critical property for STORM. nih.gov For example, the development of HMSiR-Tz, which undergoes reversible intramolecular spirocyclization, allows it to function as a blinking probe for super-resolution imaging. nih.gov By reacting this compound with a tetrazine-tagged biomolecule, the SiR dye is positioned at the target site. The inherent photophysical properties of the SiR core can then be exploited for localization-based microscopy. While the standard SiR dye may require specific buffer conditions to induce blinking for STORM, its exceptional brightness and photostability are advantageous for acquiring the large number of images needed for reconstruction, thereby increasing the final image quality. abberior.rocks

| Technique | Principle | Role of this compound | Key Advantage |

| STORM | Uses stochastic blinking of organic dyes to localize single molecules sequentially. uni-muenchen.deabbelight.com | Delivers the photostable SiR fluorophore to a specific target via TCO-tetrazine ligation. The SiR core can be induced to blink under specific imaging conditions. | The high photon output and photostability of the SiR core allow for precise localization and high-quality image reconstruction. researchgate.net |

| PALM | Typically uses photoactivatable or photoconvertible fluorescent proteins. abbelight.comoni.bio | While less common for PALM, the principle of single-molecule localization is the same. The precise targeting via this compound offers an alternative to genetic fusion. | Offers the size advantage of a small-molecule dye over larger fluorescent proteins, potentially reducing steric hindrance and improving localization accuracy. acs.org |

Stimulated Emission Depletion (STED) Microscopy Applications

Stimulated Emission Depletion (STED) microscopy achieves super-resolution by using a second, donut-shaped laser beam to "switch off" fluorescence at the periphery of the excitation spot, effectively narrowing the area from which a signal is detected. cytoskeleton.comdiva-portal.org This technique demands fluorophores with high photostability to withstand the intense STED laser, as well as high brightness to ensure a good signal-to-noise ratio. cytoskeleton.comnih.gov

The this compound probe is highly effective for STED imaging due to the exceptional photostability of the SiR dye. cytoskeleton.comresearchgate.net In a typical application, a biomolecule or structure of interest is first labeled with a TCO-containing probe (e.g., a TCO-modified lipid or antibody). Subsequently, a tetrazine-conjugated SiR dye is added, which reacts in situ to form a highly stable, fluorescently labeled target. nih.govnih.gov This two-component approach has been successfully used to perform long-term, live-cell STED nanoscopy of dynamic cellular processes. nih.govnih.gov The far-red emission of SiR dyes also minimizes phototoxicity and cellular autofluorescence, further enhancing their utility in live-cell imaging. cytoskeleton.com

Detailed Research Findings in STED Microscopy

| Study Focus | Probe System | Findings | Reference |

|---|---|---|---|

| Golgi Dynamics | Cer-TCO (ceramide-trans-cyclooctene) + SiR-Tz | The components assembled in the Golgi apparatus, creating a bright, high-density probe (Cer-SiR) that enabled long time-lapse STED imaging of Golgi structure. nih.gov | nih.gov |

| Plasma Membrane Dynamics | DiI-TCO + SiR-Tz | The resulting probe (DiI-SiR) allowed for the visualization of filopodia dynamics in HeLa cells and neuronal repulsion events in primary neurons over extended periods with high temporal resolution. nih.gov | nih.gov |

Enabling Structured Illumination Microscopy (SIM) for Enhanced Resolution

Structured Illumination Microscopy (SIM) is a super-resolution technique that illuminates the sample with a series of patterned light grids. thermofisher.comresearching.cn This process creates moiré fringes, which contain high-frequency spatial information that is normally inaccessible. thermofisher.com A computational reconstruction of images taken with different pattern orientations yields a final image with approximately a two-fold improvement in resolution compared to conventional microscopy (~100 nm). thermofisher.com

SIM is particularly well-suited for live-cell imaging due to its lower light intensity requirements compared to STED or STORM, which reduces phototoxicity. thermofisher.comnih.gov The quality of SIM reconstruction is highly dependent on the brightness and photostability of the fluorescent probes used to achieve a high signal-to-noise ratio. thermofisher.com this compound is an excellent probe for SIM for these reasons. Its superior photostability ensures that the dye does not bleach significantly during the acquisition of the multiple raw images required for reconstruction. worldscientific.comworldscientific.com Studies have demonstrated that labeling microtubules with a chloroalkane-tetrazine (CA-Tz) linker and this compound results in bright signals that show high structure retention and remain stable even after 60 seconds of continuous laser irradiation. worldscientific.comworldscientific.comresearchgate.net This robustness makes this compound a valuable tool for obtaining high-quality, high-resolution images of cellular dynamics using SIM.

Multiplexed Bioorthogonal Labeling Approaches in Complex Biological Systems

Understanding complex biological processes often requires the simultaneous visualization of multiple components within a living cell. Multiplexed imaging relies on labeling different targets with distinct fluorophores, which necessitates the use of mutually orthogonal bioorthogonal reactions—reactions that proceed in the same system without interfering with one another. researchgate.netresearchgate.net The TCO-tetrazine ligation, utilized by this compound, is a cornerstone of this approach due to its rapid kinetics and high specificity. researchgate.netrsc.org

Strategies for Simultaneous Labeling of Multiple Biomolecules

A common strategy for simultaneous dual labeling involves genetically or chemically introducing two different bioorthogonal handles onto distinct target biomolecules. researchgate.net For example, one protein can be tagged with a HaloTag enzyme, which covalently binds to a chloroalkane-tetrazine (CA-Tz) linker. worldscientific.comworldscientific.com A second protein can be tagged with a system that incorporates an azide (B81097).

With both orthogonal handles in place, a mixture of fluorescent probes can be added. This would include this compound to react with the tetrazine-labeled protein, and a second fluorophore (e.g., one emitting green or orange light) conjugated to a DBCO group to react with the azide-labeled protein. worldscientific.com Because the reactions are orthogonal, each probe will only bind to its intended target, allowing for high-fidelity, two-color super-resolution imaging in a single incubation step. researchgate.net Research comparing the labeling quality of different bioorthogonal systems found that the combination of CA-Tz and this compound provided superior intracellular labeling with low non-specific background signals compared to DBCO-based dye systems. worldscientific.comworldscientific.com This highlights the efficiency and specificity of the TCO-tetrazine reaction for multiplexed imaging applications.

Quantitative Analysis of Spatiotemporal Molecular Dynamics

The chemical compound this compound is a powerful tool in molecular and cellular biology, enabling researchers to quantitatively analyze the dynamic movements and interactions of molecules within living cells. This probe consists of a silicon-rhodamine (SiR) fluorophore, which emits light in the far-red spectrum, linked via a polyethylene (B3416737) glycol (PEG3) spacer to a trans-cyclooctene (TCO) group. The TCO moiety allows for highly specific and rapid covalent attachment to molecules of interest that have been tagged with a tetrazine handle, a reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. The exceptional brightness, photostability, and fluorogenic nature of the SiR dye—where its fluorescence significantly increases upon binding to its target—make it ideal for advanced microscopy techniques that track molecular dynamics over time. researchgate.netresearchgate.net

Measurement of Molecular Diffusion and Mobility Parameters

The ability to track the movement of individual molecules or molecular complexes is fundamental to understanding cellular function. This compound facilitates these measurements by providing a bright, stable fluorescent point source attached to a protein or other molecule of interest. By capturing a time-series of images, researchers can follow the trajectory of these fluorescently labeled molecules using a technique called single-particle tracking (SPT). researchgate.net

From these trajectories, key biophysical parameters can be calculated, most notably the diffusion coefficient (D), which quantifies the speed and nature of a molecule's movement. The most common method for this is the mean squared displacement (MSD) analysis. rsc.orgnih.gov The MSD measures the average distance a particle travels over increasing time intervals (τ). For a particle undergoing normal Brownian diffusion, the MSD is linearly proportional to the time interval, and the diffusion coefficient can be extracted from the slope of the MSD-versus-time plot. rsc.orgexcelleratebio.com Deviations from this linear relationship can indicate other types of motion, such as confined or directed transport. excelleratebio.com

The high photon output and photostability of SiR dyes are critical for obtaining the long trajectories required for statistically robust MSD analysis. rsc.orgnih.gov Research has demonstrated that diffusion coefficients of membrane proteins can be reliably measured using SiR-based labels. In one such study, various cell surface proteins were labeled using SiR-conjugated ligands, and their diffusion was analyzed. The results showed that diffusion coefficients are largely independent of the specific SiR-ligand combination used, underscoring the reliability of the method. nih.gov For example, the diffusion coefficients for the transmembrane protein CD86 fused to a HaloTag (CD86-HT7) were found to be similar when labeled with different SiR-based ligands. nih.gov

To interact with this table, please click on the column headers to sort the data.

| Protein Construct | Labeling Ligand | Mean Diffusion Coefficient (D) [μm²/s] | Immobile Fraction [%] |

|---|---|---|---|

| CD86-HT7 | SiR-HTL | 0.31 ± 0.01 | 7.4 ± 1.1 |

| CD86-HT7 | SiR-S5 | 0.30 ± 0.01 | 6.9 ± 1.3 |

| CD86-HT7 | SiR-Hy5 | 0.30 ± 0.01 | 7.7 ± 0.8 |

| CTLA-4-HT7 | SiR-HTL | 0.24 ± 0.01 | 14.0 ± 1.3 |

| CTLA-4-HT7 | SiR-S5 | 0.24 ± 0.01 | 13.1 ± 1.2 |

Kinetic Analysis of Ligand-Receptor Binding and Dissociation

Understanding the kinetics of how a ligand binds to and dissociates from its receptor is crucial for pharmacology and for deciphering cell signaling pathways. excelleratebio.com Fluorescence-based assays provide a powerful alternative to traditional radioligand binding assays for measuring these kinetic parameters in real-time and on the surface of living cells. biosensingusa.com

In this context, this compound serves as a labeling agent for a ligand of interest. The ligand is first modified with a tetrazine group, allowing for a specific bioorthogonal reaction with this compound. The resulting fluorescent ligand can then be introduced to cells expressing the target receptor. By monitoring the fluorescence intensity at the cell surface over time, one can directly observe the processes of ligand association and dissociation.

The kinetic analysis involves measuring the change in receptor-bound fluorescence.

Association Rate (k_on): To measure the "on-rate," the fluorescent ligand is added to the cells, and the increase in fluorescence at the receptor sites is measured over time until it reaches equilibrium. The observed rate constant (k_obs) is dependent on the ligand concentration and can be used to calculate the association rate constant (k_on). umich.eduuah.es

Dissociation Rate (k_off): To measure the "off-rate," after the fluorescent ligand has reached binding equilibrium, a high concentration of an unlabeled competitor ligand is added. This prevents the fluorescent ligand from re-binding once it dissociates. The decay of the fluorescence signal over time is then measured, directly yielding the dissociation rate constant (k_off). umich.edubmglabtech.com

From these two fundamental constants, other important parameters can be derived. The equilibrium dissociation constant (K_D), a measure of binding affinity, is the ratio of k_off to k_on. A lower K_D value signifies a higher binding affinity. excelleratebio.com Another key parameter is the residence time (1/k_off), which describes the average duration the ligand remains bound to its receptor and is a critical factor in the duration of a drug's action. excelleratebio.com

The following table illustrates the typical kinetic parameters that are determined through such fluorescence-based binding assays.

To interact with this table, please click on the column headers to sort the data.

| Parameter | Symbol | Description | Typical Units |

|---|---|---|---|

| Association Rate Constant | k_on | The rate at which a ligand binds to its receptor. | M⁻¹s⁻¹ or M⁻¹min⁻¹ |

| Dissociation Rate Constant | k_off | The rate at which a ligand-receptor complex falls apart. | s⁻¹ or min⁻¹ |

| Equilibrium Dissociation Constant | K_D | Concentration of ligand at which 50% of receptors are occupied at equilibrium; a measure of affinity (K_D = k_off/k_on). | M (e.g., nM, μM) |

| Residence Time | τ | The average lifetime of the ligand-receptor complex (τ = 1/k_off). | s or min |

Comparative Analysis with Alternative Bioorthogonal Probes and Labeling Platforms

Distinction from Traditional Genetic Encoding and Immunofluorescence Approaches

Bioorthogonal labeling with small molecules like SiR-PEG3-TCO offers a distinct set of capabilities compared to established techniques such as genetically encoded fluorescent proteins (FPs) and antibody-based immunofluorescence.

While fluorescent proteins (FPs) like GFP have revolutionized cell biology, small-molecule probes such as this compound provide significant advantages in certain contexts. A primary benefit is the small size of the labeling system. nih.govacs.org FPs are relatively bulky (~27 kDa), and their fusion to a protein of interest can sometimes interfere with the protein's natural function, localization, or dynamics. nih.govfrontiersin.orgnih.gov In contrast, the bioorthogonal reaction handle (e.g., a non-canonical amino acid or a self-labeling tag like HaloTag) is smaller, and the fluorophore itself is a small molecule (~1 kDa), minimizing potential perturbations. nih.govacs.org

Furthermore, organic fluorophores like silicon-rhodamine (SiR) are often significantly brighter and more photostable than FPs. worldscientific.comresearchgate.netpromega.com This allows for longer imaging periods with less phototoxicity and enables the detection of low-abundance proteins that might be difficult to visualize with dimmer FPs. worldscientific.comresearchgate.netnih.gov For instance, studies have shown that SiR dyes exhibit superior photostability compared to mEmerald, a green fluorescent protein, making them more suitable for long-term and super-resolution imaging. worldscientific.comresearchgate.netresearchgate.net

Another key advantage is the ability to perform pulse-chase experiments. nih.govacs.orgresearchgate.netfrontiersin.org With FPs, the entire population of the fusion protein is fluorescent. Using a system like this compound combined with a self-labeling tag, researchers can introduce the dye at a specific time point to label only the protein population synthesized during that window, allowing for the tracking of protein turnover, trafficking, and age. nih.govacs.org

Table 1: Comparison of Labeling Technologies

| Feature | Small-Molecule Probes (e.g., this compound) | Fluorescent Proteins (e.g., GFP) | Antibody-Based Probes |

|---|---|---|---|

| Size | Minimal perturbation (~1 kDa dye + tag) nih.govacs.org | Large perturbation (~27 kDa) nih.gov | Very large perturbation (~150 kDa) nih.gov |

| Live-Cell Permeability | Generally high for intracellular targets | N/A (genetically encoded) | Generally poor for intracellular targets expertcytometry.comthermofisher.com |

| Photostability | High worldscientific.comresearchgate.net | Variable, often lower than organic dyes researchgate.net | Depends on conjugated dye |

| Brightness | Very high promega.com | Moderate nih.gov | Depends on conjugated dye |

| Pulse-Chase Labeling | Yes, allows temporal control researchgate.netfrontiersin.org | No (constitutively fluorescent) | Limited by accessibility and turnover nih.gov |

| Targeting | Requires genetic modification (e.g., HaloTag) or specific ligand | Genetic fusion | Targets native proteins |

Antibody-based labeling is a cornerstone of cell biology, particularly for fixed samples. However, its application in live-cell imaging is fraught with challenges that are largely circumvented by bioorthogonal systems like this compound. The most significant hurdle for antibodies is their size (~150 kDa), which prevents them from crossing the plasma membrane of living cells. nih.govexpertcytometry.comthermofisher.com This generally restricts antibody labeling to cell-surface proteins. While smaller antibody fragments like nanobodies (~15 kDa) can offer better access, they still face limitations. nih.govfrontiersin.org

In contrast, SiR-based probes are designed for cell permeability, allowing for the straightforward labeling of intracellular targets in live cells without the need for membrane permeabilization, a process that kills the cell. wiley.com

Furthermore, the binding of large antibodies to surface receptors can trigger unintended biological responses, such as receptor cross-linking, downstream signaling activation, or internalization, thereby perturbing the very system under observation. expertcytometry.comnih.govthe-scientist.com Small-molecule probes are far less likely to induce such effects. nih.govacs.org The "linkage error" introduced by the size of antibodies, which displaces the fluorophore from its target, is also significantly reduced with small probes, leading to higher-resolution localization in advanced microscopy. nih.govfrontiersin.org

Advantages over Fluorescent Protein Fusions in Specific Research Scenarios

Evaluation Against Other Fluorophore Chemotypes in Bioorthogonal Systems

The SiR (silicon-rhodamine) core of this compound is a key determinant of its performance. Its properties are best understood in comparison to other popular fluorophore families used in bioorthogonal labeling.

Janelia Fluor (JF) dyes, developed at the Janelia Research Campus, represent a major advancement in fluorophore technology for live-cell imaging. janelia.org Like SiR dyes, JF dyes are based on a rhodamine scaffold and are known for their exceptional brightness, high photostability, and cell permeability. janelia.org

The key distinction between SiR and many JF dyes lies in the precise tuning of the equilibrium between a non-fluorescent spirolactone form and a fluorescent zwitterionic form. rsc.orgacs.org This equilibrium constant (KL–Z) can be finely modulated to create highly fluorogenic probes—dyes that are dark until they bind their target, thus minimizing background fluorescence and enabling no-wash imaging. janelia.orgacs.org While SiR dyes are inherently fluorogenic, the JF dye series offers a broader palette of colors (from green to far-red) with systematically tunable fluorogenicity. janelia.orgacs.org For example, JF549 and JF646 are workhorse dyes for super-resolution and single-molecule imaging. janelia.org

Both SiR and JF dyes are far-red emitters (e.g., SiR ~650 nm, JF646 ~646 nm), which is advantageous for reducing cellular autofluorescence and for deep-tissue imaging. janelia.orgrsc.org Both classes of dyes are compatible with self-labeling tags like HaloTag and SNAP-tag and are staples in advanced microscopy techniques. janelia.org The choice between a SiR or a JF dye often depends on the specific wavelength required for multicolor experiments and the desired level of fluorogenicity.

Compared to traditional fluorophores like fluorescein (B123965) and tetramethylrhodamine (B1193902) (TMR), SiR dyes offer substantial improvements for live-cell imaging.

Wavelength: SiR dyes exhibit absorption and emission maxima in the far-red region of the spectrum (~650-670 nm). wiley.com This is a significant advantage over fluorescein (green, ~520 nm) and TMR (orange, ~575 nm) because cellular autofluorescence is much lower in the far-red, leading to a much higher signal-to-noise ratio. rsc.orgresearchgate.net This spectral region also allows for deeper penetration of light into tissue. rsc.org

Fluorogenicity: A key feature of SiR dyes is the spirocyclization equilibrium, which renders them largely non-fluorescent until they bind to their target. wiley.comrsc.orgnih.gov This "fluorogenic" property drastically reduces background from unbound probes, often eliminating the need for wash steps, which is critical for gentle live-cell imaging. wiley.com Conventional fluorescein and rhodamine dyes are always fluorescent, contributing to high background signals.

Photostability and Brightness: SiR dyes are generally brighter and more photostable than their conventional counterparts, allowing for robust and prolonged imaging sessions, including demanding super-resolution techniques like STED. wiley.comrhhz.net

Table 2: Photophysical Properties of Representative Fluorophores

| Fluorophore | Ex (nm) | Em (nm) | Quantum Yield (Φ) | Ext. Coeff. (ε, M-1cm-1) | Key Features |

|---|---|---|---|---|---|

| SiR | ~640-660 | ~660-680 | ~0.3-0.4 rhhz.net | ~100,000 rhhz.net | Far-red, fluorogenic, cell-permeable, photostable. wiley.comrsc.org |

| JF646 | 646 | 664 | 0.54 | 150,000 | Far-red, bright, photostable, tunable fluorogenicity. janelia.org |

| JF549 | 549 | 571 | 0.88 | 101,000 | Orange, very bright, photostable, good for single-molecule tracking. janelia.org |

| TMR | ~555 | ~580 | ~0.4-0.6 | ~95,000 | Classic orange dye, always fluorescent, moderate photostability. rhhz.net |

| Fluorescein | ~490 | ~515 | ~0.9 | ~75,000 | Classic green dye, pH-sensitive, high autofluorescence background. nih.gov |

Note: Photophysical properties can vary depending on the solvent and conjugation state.

Comparative Analysis with JF Dyes (Janelia Fluor Dyes)

Comparative Assessment of Bioorthogonal Reaction Modalities

The "TCO" in this compound stands for trans-cyclooctene (B1233481), a dienophile that reacts with a tetrazine (Tz) via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. nih.govscispace.com This reaction is currently the fastest and most efficient bioorthogonal reaction available for live-cell studies. scispace.comrsc.orgresearchgate.net

The primary alternative for catalyst-free bioorthogonal labeling is the strain-promoted alkyne-azide cycloaddition (SPAAC), which typically involves the reaction of a cyclooctyne (B158145) (e.g., DBCO) with an azide (B81097).

The IEDDA (TCO-Tz) reaction possesses second-order rate constants that are several orders of magnitude higher than those for SPAAC reactions. nih.govfrontiersin.org Rate constants for TCO-Tz reactions can reach up to 106 M−1s−1, while SPAAC rates are typically in the range of 10-2 to 1 M−1s−1. nih.govfrontiersin.org This extremely fast kinetics means that IEDDA reactions can be performed at very low, and thus less perturbative, concentrations of the labeling reagents, achieving rapid and efficient labeling. scispace.comrsc.orgbroadpharm.com Studies directly comparing TCO- and DBCO-based linkers for intracellular labeling have shown that the TCO-tetrazine system provides superior labeling quality with lower nonspecific background signals. worldscientific.comresearchgate.net

Table 3: Comparison of Bioorthogonal Reaction Kinetics

| Reaction | Typical Reactants | Second-Order Rate Constant (k2) | Key Advantages |

|---|---|---|---|

| IEDDA | trans-cyclooctene (TCO) + Tetrazine (Tz) | ~102 - 106 M-1s-1frontiersin.org | Extremely fast kinetics, high selectivity, fluorogenic potential. nih.govscispace.com |

| SPAAC | Cyclooctyne (e.g., DBCO) + Azide | ~10-2 - 1 M-1s-1nih.gov | High stability of reactants, widely used. |

This kinetic superiority makes the TCO-tetrazine ligation the premier choice for applications requiring rapid labeling, such as in vivo imaging or capturing transient biological events. scispace.comacs.org

Comparison with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The iEDDA reaction utilized by this compound is often compared to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), another catalyst-free click chemistry reaction. While both are invaluable for live-cell applications, they differ significantly in kinetics and reaction partners.

SPAAC involves the reaction of a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), with an azide-modified target. alfa-chemistry.com The primary advantage of the TCO-tetrazine ligation over SPAAC is its reaction speed. The second-order rate constants for iEDDA reactions between TCO and tetrazines can be exceptionally high, reaching up to 10⁶ M⁻¹s⁻¹. broadpharm.com More typically, rates are in the range of 1,000 to 69,400 M⁻¹s⁻¹, which is approximately three orders of magnitude faster than SPAAC, whose rates generally fall between 0.1 and 1 M⁻¹s⁻¹. atto-tec.comacs.orgnih.gov This rapid kinetic profile is crucial for labeling low-abundance biomolecules under dilute conditions. atto-tec.com

Furthermore, studies directly comparing this compound with its SPAAC counterpart, SiR-PEG4-DBCO, have shown that the TCO-based system provides superior intracellular labeling with lower nonspecific background signals. worldscientific.comworldscientific.com The DBCO-containing probe was observed to have a tendency to aggregate within live cells, leading to high background noise, whereas this compound exhibited minimal nonspecific signals. worldscientific.com While SPAAC is a robust and widely used technique, the iEDDA reaction of this compound offers faster kinetics and, in some contexts, a higher signal-to-noise ratio. worldscientific.comfrontiersin.org

Table 1: Comparison of iEDDA (TCO-Tetrazine) and SPAAC (DBCO-Azide) Reactions

| Feature | iEDDA (TCO + Tetrazine) | SPAAC (DBCO + Azide) |

|---|---|---|

| Reaction Partners | trans-cyclooctene (TCO), Tetrazine | Strained Alkyne (e.g., DBCO), Azide |

| Catalyst Required | No | No nih.gov |

| Typical Rate Constant (k₂) | 10³ - 10⁵ M⁻¹s⁻¹ atto-tec.comnih.gov | 0.1 - 1.0 M⁻¹s⁻¹ nih.govrsc.org |

| Biocompatibility | Excellent broadpharm.com | Good, though some side reactions with thiols reported frontiersin.org |

| Background Noise | Low nonspecific signals reported for this compound worldscientific.comresearcher.life | Higher background reported for SiR-PEG4-DBCO due to aggregation worldscientific.com |

Distinction from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) was one of the first "click chemistry" reactions to gain prominence. nih.gov It involves the reaction between a terminal alkyne and an azide, facilitated by a copper(I) catalyst. biorxiv.org The fundamental distinction between the this compound ligation system and CuAAC is the requirement of this metal catalyst.

The copper catalyst, while enabling fast reaction rates (10¹ - 10² M⁻¹s⁻¹), is inherently toxic to living cells, primarily through the generation of reactive oxygen species. nih.govbiorxiv.orgbiologists.com This cytotoxicity severely limits the application of CuAAC for imaging dynamic processes inside live cells. frontiersin.orgnih.gov Although the development of sophisticated copper-chelating ligands like THPTA has aimed to mitigate this toxicity and protect cells, significant challenges remain, and copper concentrations must be carefully optimized. frontiersin.orgnih.govnih.gov

In contrast, the iEDDA reaction of this compound is entirely catalyst-free, making it highly biocompatible and ideal for live-cell studies without the confounding variable of metal-induced toxicity. broadpharm.com This allows for long-term imaging experiments with minimal perturbation to the biological system. researchgate.net

Evaluation Against Other Tetrazine Ligation Systems (e.g., Dihydrotetrazine Reactivity)

The reactivity of the iEDDA ligation is not solely dependent on the dienophile (TCO) but is also heavily influenced by the structure of the tetrazine partner. The selection of the tetrazine can dramatically alter the reaction kinetics and the stability of the probe.

Research has shown that modifying the substituents on the tetrazine ring can tune the reaction rate over several orders of magnitude. acs.org For instance, the reaction rate of TCO with a simple phenyl-tetrazine is relatively modest (100 M⁻¹s⁻¹), whereas reaction with a 3,6-di-(2-pyridyl)-s-tetrazine is significantly faster. acs.org Advanced tetrazine structures, such as those with non-electron-withdrawing dihydropyran (DHP) substituents, can exhibit extremely fast ligation with TCO-PEG₄ (6,450 M⁻¹s⁻¹) while maintaining high stability in aqueous solutions. acs.org This contrasts with some highly reactive aryl-tetrazines that may show lower stability over time. acs.org

This tunability offers researchers the flexibility to choose a tetrazine partner that best suits the experimental demands, balancing the need for rapid kinetics with the requirement for probe stability during incubation or prior to imaging. The TCO moiety within this compound is a versatile reaction partner compatible with this wide array of tetrazines.

Table 2: Second-Order Rate Constants (k₂) for the Reaction of Various Tetrazines with TCO Derivatives at 37 °C

| Tetrazine Derivative | Reaction Partner | Rate Constant (k₂) in M⁻¹s⁻¹ |

|---|---|---|

| MePh-Tz | TCO-PEG₄ | 990 |

| MeDHP-Tz | TCO-PEG₄ | 1820 |

| Me4Pyr-Tz | TCO-PEG₄ | 2740 |

| Me2Pyr-Tz | TCO-PEG₄ | 5120 |

| DHP₂-Tz | TCO-PEG₄ | 6450 |

| 2Pyr₂-Tz | TCO-PEG₄ | 69,400 |

Data sourced from computational and experimental findings on tetrazine reactivity. acs.org

Strategic Criteria for Probe Selection in Specific Research Contexts

Choosing the right probe is critical for the success of a biological imaging experiment. The decision involves a careful balance of the probe's chemical reactivity, the properties of its fluorophore, and the specific biological question being addressed.

Considerations for Target Accessibility and Reaction Environment

The polyethylene (B3416737) glycol (PEG) linker also plays a crucial role. The PEG3 spacer in this compound provides a flexible, hydrophilic arm that separates the reactive TCO group from the fluorophore. This linker can increase the distance between the probe and its binding partner, which helps to minimize steric hindrance and can improve reaction rates, a principle also observed in other bioorthogonal systems. researchgate.net The iEDDA reaction itself is robust and proceeds efficiently in aqueous media across a physiological pH range (pH 6-9), making it well-suited for diverse cellular environments. broadpharm.com

Balancing Fluorophore Brightness, Photostability, and Biocompatibility in Imaging

The "SiR" component of the probe dictates its photophysical properties. Silicon rhodamines are near-infrared (NIR) fluorophores prized for their performance in advanced imaging. ruixibiotech.com

Brightness and Photostability: SiR dyes exhibit high fluorescence quantum yields and exceptional photostability. worldscientific.com This robustness is critical for long-term imaging studies and demanding super-resolution techniques. In direct comparisons, cells labeled using this compound demonstrated far superior resistance to photobleaching than cells expressing the green fluorescent protein mEmerald. worldscientific.comworldscientific.com After 40 seconds of continuous laser irradiation, the fluorescence from mEmerald was almost completely gone, while the SiR signal remained at approximately 50% of its initial intensity. worldscientific.com

Biocompatibility: The use of NIR excitation light (typically ~640 nm for SiR) is advantageous for live-cell imaging as it reduces phototoxicity and light scattering compared to shorter wavelength light, allowing for deeper tissue penetration and healthier cells during extended experiments. researchgate.net Studies utilizing this compound have achieved high-quality intracellular labeling with low background and good cell compatibility. worldscientific.comworldscientific.com

Methodological Considerations for Mitigating Phototoxicity and Photobleaching in Long-Term Imaging Studies

Even with highly photostable probes like this compound, careful experimental design is necessary to minimize phototoxicity and photobleaching during long-term imaging.

The primary cause of phototoxicity is the generation of reactive oxygen species (ROS) upon fluorophore excitation. Photobleaching is the irreversible destruction of the fluorophore. Both phenomena are dependent on the intensity and duration of the excitation light. Key mitigation strategies include:

Minimizing Light Exposure: Use the lowest possible laser power that still provides an adequate signal-to-noise ratio.

Optimizing Acquisition Speed: Employ sensitive detectors and limit the exposure time per frame to reduce the total light dose delivered to the sample.

Leveraging NIR Dyes: The intrinsic properties of the SiR fluorophore are a major asset. Its excitation in the NIR window is less energetic and damaging to cells than UV or blue light. researchgate.net

Superior Photostability: The inherent photostability of SiR dyes means that more signal can be collected before the probe is destroyed, a key advantage for 4D and super-resolution imaging. worldscientific.comworldscientific.comresearchgate.net

By combining the advanced photophysical properties of this compound with optimized imaging protocols, researchers can successfully perform long-term, multi-dimensional imaging of dynamic cellular processes with high fidelity and minimal perturbation. worldscientific.comresearchgate.net

Strategies for Minimizing Illumination-Induced Cellular Stress

A primary challenge in live-cell fluorescence microscopy is phototoxicity, where the light used to excite a fluorophore can induce cellular stress and damage, primarily through the generation of reactive oxygen species (ROS). phasefocus.commpi-cbg.de This can alter normal cellular functions, affect experimental outcomes, and ultimately lead to cell death. phasefocus.comthermofisher.com Several strategies are employed to mitigate these effects, with the choice of fluorophore being a critical first step.

Leveraging Far-Red Excitation: One of the most effective strategies to reduce phototoxicity is the use of fluorophores that are excited by longer wavelength light. technologynetworks.com this compound is a far-red fluorescent probe, a class of dyes that offers distinct advantages for live-cell imaging. mdpi.comrsc.org

Reduced Phototoxic Stress: Light in the far-red and near-infrared spectrum (above 600 nm) is less energetic than blue or green light, resulting in decreased light absorption by endogenous cellular components and reduced phototoxic stress. mdpi.com

Lower Autofluorescence: Cellular components like flavin and NADH naturally fluoresce when excited by shorter wavelengths, creating background noise. Far-red excitation largely avoids this autofluorescence range, leading to a much higher signal-to-noise ratio. mdpi.com

Deeper Tissue Penetration: Longer wavelengths of light scatter less, allowing for deeper penetration into complex biological samples. mdpi.com

Optimizing Imaging Conditions: Beyond the choice of probe, phototoxicity can be managed by carefully controlling illumination parameters. thermofisher.comtechnologynetworks.com The total dose of photons delivered to the sample is a key determinant of cellular stress. biologists.com Best practices applicable to imaging with this compound include:

Using the lowest possible laser power that still provides a sufficient signal. technologynetworks.com

Minimizing exposure times and reducing the frequency of image acquisition (frame rate) to what is necessary to capture the biological process of interest. technologynetworks.com

Even with these strategies, it is crucial to recognize that phototoxicity is dose-dependent. Studies using the far-red DNA label SiR-DNA have shown that high irradiation doses can still alter cell behavior, such as growth and morphology, over time. phasefocus.com Therefore, researchers must often balance achieving the highest image resolution with maintaining optimal cell health. thermofisher.com

Approaches to Enhance Probe Photostability in Live-Cell Applications

Photostability, the ability of a fluorophore to resist photochemical destruction (photobleaching) upon exposure to excitation light, is paramount for long-term imaging experiments. SiR-based probes, including this compound, are recognized for their exceptional photostability compared to many other classes of fluorophores, particularly fluorescent proteins. rsc.orgworldscientific.combiorxiv.org

Intrinsic Stability of Silicon-Rhodamine Dyes: The chemical structure of silicon-rhodamine dyes confers high resistance to photobleaching. This makes them ideal for applications that require extended or repeated imaging, such as tracking cellular dynamics or performing super-resolution microscopy. rsc.orgresearchgate.net

Comparative Photostability Analysis: Direct comparisons have highlighted the superior photostability of this compound. In one key study, the photobleaching resistance of this compound was benchmarked against the commonly used green fluorescent protein, mEmerald. worldscientific.comworldscientific.com Microtubules in live cells were labeled using a bioorthogonal system involving a chloroalkane-tetrazine (CA-Tz) linker and this compound, while a control group of cells expressed mEmerald fused to microtubules. worldscientific.com Under identical conditions of continuous laser irradiation, the fluorescence from this compound-labeled structures remained strong, whereas the mEmerald signal faded rapidly. worldscientific.comresearchgate.networldscientific.com After 60 seconds of imaging, a strong signal was still observable from the this compound label. worldscientific.com

The enhanced photostability of this compound allows for longer observation periods in dynamic imaging and is a critical enabling feature for super-resolution techniques like Super-resolution Optical Fluctuation Imaging (SOFI), which require the collection of many frames. worldscientific.comresearchgate.networldscientific.com

Table 1: Comparative Photostability of this compound vs. mEmerald This interactive table summarizes research findings comparing the fluorescence intensity of microtubules labeled with this compound and those expressing mEmerald over a 60-second period of continuous laser irradiation. Data is based on normalized fluorescence intensity plots from published studies. researchgate.networldscientific.comresearchgate.net

| Time (seconds) | Normalized Fluorescence Intensity: this compound (%) | Normalized Fluorescence Intensity: mEmerald (%) |

| 0 | 100 | 100 |

| 10 | ~98 | ~70 |

| 20 | ~95 | ~55 |

| 30 | ~92 | ~40 |

| 40 | ~90 | ~30 |

| 50 | ~88 | ~25 |

| 60 | ~85 | ~20 |

Other advanced strategies can also leverage the photostability of Si-rhodamine. For instance, in Förster resonance energy transfer (FRET) pairs, a highly photostable acceptor like a Si-rhodamine derivative can improve the stability of a less stable donor fluorophore, such as a red fluorescent protein. rsc.orgresearchgate.net This demonstrates the value of SiR's inherent stability in enhancing the capabilities of other imaging tools.

Emerging Research Frontiers and Conceptual Advancements with Sir Peg3 Tco

Development of Next-Generation SiR-PEG3-TCO Derivatives with Enhanced Modularity

To further refine the capabilities of this compound, researchers are exploring the creation of new derivatives with enhanced functionalities. These advancements are centered on introducing elements that allow for more dynamic and controlled applications, moving beyond constitutive labeling to responsive and triggered imaging.